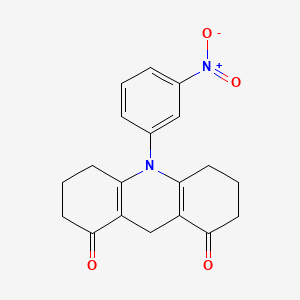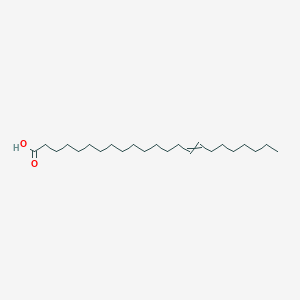![molecular formula C36H32N2O6 B14268431 Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]- CAS No. 135672-39-8](/img/structure/B14268431.png)
Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-: is a complex organic compound characterized by its aromatic benzene ring structure with multiple substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]- typically involves multi-step organic reactions. The process begins with the nitration of benzene to introduce nitro groups, followed by Friedel-Crafts alkylation to attach the desired substituents. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the involvement of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in various organic transformations.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or other electrophilic groups on the benzene ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, derivatives of this compound can be used to study enzyme interactions and metabolic pathways involving aromatic compounds.
Medicine: Potential applications in medicinal chemistry include the development of novel pharmaceuticals with specific biological activities. The nitro and amine derivatives can serve as key intermediates in drug synthesis.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, dyes, and polymers. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mécanisme D'action
The mechanism of action of Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]- involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, influencing cellular processes. The aromatic structure allows for π-π interactions with other aromatic compounds, affecting binding and activity.
Comparaison Avec Des Composés Similaires
- Benzene, 1,3-bis(1,1-dimethylethyl)-
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-4-(1-methylethenyl)-
Uniqueness: Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]- is unique due to the presence of nitro groups and the specific arrangement of substituents on the benzene ring.
Propriétés
Numéro CAS |
135672-39-8 |
|---|---|
Formule moléculaire |
C36H32N2O6 |
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
1,3-bis[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C36H32N2O6/c1-35(2,25-8-16-31(17-9-25)43-33-20-12-29(13-21-33)37(39)40)27-6-5-7-28(24-27)36(3,4)26-10-18-32(19-11-26)44-34-22-14-30(15-23-34)38(41)42/h5-24H,1-4H3 |
Clé InChI |
KHFKKHHUYSKQCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)







![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)



